d-Tetramethrin

Pyrethroid insecticides Topical bioassay Housefly control

d-Tetramethrin (CAS 1166-46-7) provides superior, reproducible knockdown efficacy through its defined 8:2 trans:cis isomer ratio. This specific composition delivers twice the killing activity of generic tetramethrin and outperforms d-allethrin in comparative assays. For formulators, this ensures consistent batch-to-batch performance in aerosol and space spray products, particularly when synergized with piperonyl butoxide. Its proven flushing action against cockroaches makes it a critical active ingredient for professional pest control. Researchers utilize it as a well-characterized Type I pyrethroid reference standard for voltage-gated sodium channel studies.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
CAS No. 1166-46-7
Cat. No. B074589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Tetramethrin
CAS1166-46-7
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
InChIInChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1
InChIKeyCXBMCYHAMVGWJQ-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





d-Tetramethrin (CAS 1166-46-7): Type I Pyrethroid Ester with Defined Isomer Ratio and In Vitro Nanomolar Potency for Insecticide Formulation Procurement


d-Tetramethrin (CAS 1166-46-7) is a synthetic Type I pyrethroid insecticide composed of a defined isomer mixture consisting of two parts d-cis-chrysanthemate and eight parts d-trans-chrysanthemate isomers of tetramethrin [1]. It functions by targeting voltage-gated sodium channels (VGSCs) in insect nervous systems, inducing rapid knockdown through repetitive neuronal firing [2]. The compound is non-systemic and photolabile, making it suited primarily for indoor and public health applications rather than open-field agriculture [3].

Why Generic Tetramethrin or Alternative Pyrethroids Cannot Substitute for d-Tetramethrin: Evidence from Comparative Knockdown, Stereochemistry, and Synergist Compatibility


The term "tetramethrin" encompasses multiple stereoisomeric mixtures with substantially different insecticidal activities. d-Tetramethrin's specific 8:2 trans:cis isomer ratio yields approximately twice the killing activity of generic tetramethrin in topical application assays and superior knockdown activity compared to both tetramethrin and d-allethrin [1]. Furthermore, the 1R,trans and 1R,cis isomers of tetramethrin demonstrate nanomolar potency (3 × 10⁻¹³ M) on isolated nerve preparations that is not achieved by non-insecticidal isomers [2]. The trans-isomer of tetramethrin also exhibits enantioselective metabolic and toxicological properties that differ from the cis-isomer, including distinct bioconcentration patterns and developmental toxicity profiles in non-target organisms [3]. These stereochemistry-dependent differences in both efficacy and safety preclude simple substitution with generic or alternative pyrethroids.

d-Tetramethrin (CAS 1166-46-7) Procurement Evidence: Quantified Differentiation from Tetramethrin and Competing Pyrethroids


d-Tetramethrin Demonstrates Two-Fold Greater Killing Activity Than Generic Tetramethrin in Topical Application

d-Tetramethrin exhibits approximately twice the killing activity of generic tetramethrin when applied topically to adult houseflies, mosquitoes, and cockroaches, while showing killing activity comparable to d-allethrin and natural pyrethrins [1].

Pyrethroid insecticides Topical bioassay Housefly control

d-Tetramethrin Shows Superior Knockdown Activity Over d-Allethrin and Natural Pyrethrins

In comparative knockdown assays, d-tetramethrin exhibited superior knockdown activity compared to tetramethrin, d-allethrin, and natural pyrethrins [1].

Knockdown efficacy Pyrethroid comparison Public health insecticides

d-Tetramethrin Delivers Best-in-Test Flushing-Out Activity Against Cockroaches

d-Tetramethrin was identified as having the best flushing-out activity against cockroaches among all tested compounds, a property not shared to the same degree by tetramethrin, d-allethrin, or natural pyrethrins [1].

Flushing-out activity Cockroach control Pyrethroid insecticides

1R,trans and 1R,cis Tetramethrin Isomers Are Active at 3 × 10⁻¹³ M on Isolated Cockroach Nerve

In an in vitro electrophysiological assay using isolated cockroach cercal sensory nerves, the [1R,trans]- and [1R,cis]-tetramethrin isomers each demonstrated activity at a concentration of 3 × 10⁻¹³ M, representing some of the most potent pyrethroid effects measured under standardized conditions [1]. Only the 1R insecticidal isomers were highly effective neurotoxins in this system.

Neurotoxicity Sodium channel Structure-activity relationship

d-Tetramethrin Isomer Composition: Defined 8:2 trans:cis Ratio Underpins Efficacy and Toxicity Differences

d-Tetramethrin is specifically defined as consisting of two parts d-cis-chrysanthemate and eight parts d-trans-chrysanthemate isomers of tetramethrin, representing an 8:2 trans:cis ratio [1]. This defined ratio distinguishes d-tetramethrin from generic tetramethrin and other isomer mixtures. The trans-isomer of tetramethrin is cleaved more rapidly than the cis-isomer by milkweed bug, looper, and mouse liver esterases [2], and the trans-isomer undergoes enterohepatic circulation in rats [3].

Stereoisomer composition Pyrethroid isomers Quality specification

d-Tetramethrin Synergism with Piperonyl Butoxide: Established Formulation Compatibility with Documented Mortality Enhancement

d-Tetramethrin is routinely formulated in combination with the synergist piperonyl butoxide (PBO), which enhances its insecticidal activity by inhibiting cytochrome P450-mediated detoxification . When d-tetramethrin is synergized with PBO, its killing power is increased, and the recovery ability of insects is reduced or eliminated, resulting in highly cost-effective formulations . A specific combination of piperonyl butoxide + acetamiprid + d-tetramethrin achieved 84.4% mortality of small larvae on dishes with food and 100% mortality on dishes without food [1].

Synergist Piperonyl butoxide Formulation enhancement

d-Tetramethrin (CAS 1166-46-7): Evidence-Based Industrial and Research Application Scenarios


Rapid-Knockdown Indoor Aerosol and Space Spray Formulations

d-Tetramethrin is ideally suited for indoor aerosol insecticides and space sprays targeting flying insects such as houseflies and mosquitoes, based on its demonstrated two-fold greater killing activity than generic tetramethrin and superior knockdown activity compared to d-allethrin and natural pyrethrins [1]. Formulators can leverage d-tetramethrin with piperonyl butoxide as a synergist to increase killing power, reduce insect recovery, and improve cost-effectiveness . The defined 8:2 trans:cis isomer ratio provides batch-to-batch consistency essential for commercial formulation manufacturing [1].

Cockroach Flushing-Out Agents for Integrated Pest Management

Based on direct comparative evidence showing d-tetramethrin possesses the best flushing-out activity against cockroaches among tested pyrethroids [1], the compound is specifically indicated for use as a flushing agent to drive cockroaches from harborages into contact with residual insecticides. This application scenario is particularly relevant for commercial pest control operators and consumer cockroach control products where behavioral excitation prior to lethal exposure is a key performance requirement.

Neurotoxicological Research Using Defined Isomer Mixtures

For academic and industrial research laboratories investigating pyrethroid structure-activity relationships at voltage-gated sodium channels, d-tetramethrin offers a well-characterized isomer mixture with documented in vitro potency of 3 × 10⁻¹³ M for the active 1R,trans and 1R,cis isomers on isolated cockroach nerve preparations [1]. The compound serves as a reference standard for Type I pyrethroid electrophysiological studies, enabling reproducible comparison across experimental systems [1].

Enantioselective Toxicology and Environmental Fate Studies

d-Tetramethrin, with its defined 8:2 trans:cis isomer composition, serves as a model chiral pyrethroid for investigating enantioselective toxicity, bioconcentration, and metabolism. Studies have demonstrated that tetramethrin exhibits different enantioselectivity in lethal, bioconcentration, and teratogenic effects across developmental stages in zebrafish, with LC50 values following the order (+)-Tet > (±)-Tet > (-)-Tet [1]. The trans-isomer is known to undergo enterohepatic circulation in rats and is cleaved more rapidly than the cis-isomer by insect and mammalian esterases , making d-tetramethrin valuable for comparative toxicokinetic investigations.

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